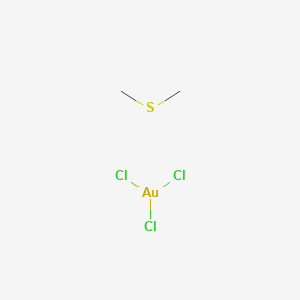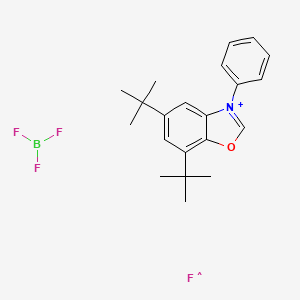
Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound with the empirical formula C21H26BF4NO and a molecular weight of 395.24 g/mol . It is known for its role as an N-heterocyclic carbene salt, which activates free alcohols for C-C cross-coupling reactions with aryl halides .
Preparation Methods
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves a robust and selective metallaphotoredox-based cross-coupling platform. This method utilizes a nickel catalyst and a photoredox catalyst, such as [Ir(dtbbpy)(ppy)2]PF6, to facilitate the deoxygenative coupling of free alcohols . The reaction conditions are mild and efficient, making it suitable for industrial production .
Chemical Reactions Analysis
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, particularly in the presence of aryl halides.
Common reagents used in these reactions include nickel catalysts and photoredox catalysts . The major products formed from these reactions are typically cross-coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through C-C cross-coupling reactions.
Biology: The compound’s ability to activate free alcohols makes it useful in the modification of biomolecules.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves the activation of free alcohols through the formation of an N-heterocyclic carbene intermediate. This intermediate then participates in C-C cross-coupling reactions with aryl halides, facilitated by a nickel catalyst and a photoredox catalyst . The molecular targets and pathways involved include the activation of alcohols and the subsequent formation of cross-coupled products .
Comparison with Similar Compounds
Similar compounds to 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate include:
- 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
These compounds share a similar skeleton but differ in the substituents on the phenyl ring, which can affect their reactivity and applications . The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate lies in its specific structure and its ability to activate free alcohols for C-C cross-coupling reactions .
Properties
Molecular Formula |
C21H26BF4NO+ |
|---|---|
Molecular Weight |
395.2 g/mol |
InChI |
InChI=1S/C21H26NO.BF3.F/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3)4;/h7-14H,1-6H3;;/q+1;; |
InChI Key |
BKDXDYXHSDWXJC-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.[F] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
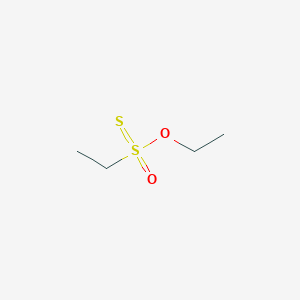
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
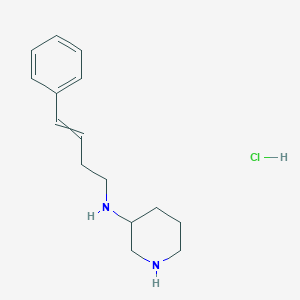

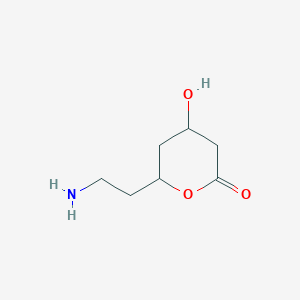
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
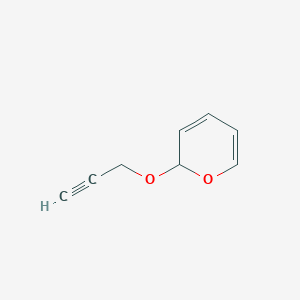

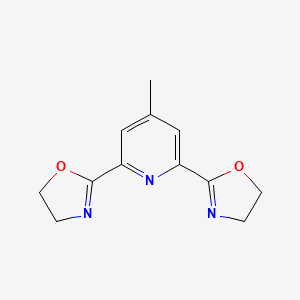
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
